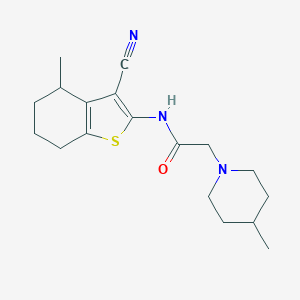
N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-methyl-1-piperidinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-methyl-1-piperidinyl)acetamide is a chemical compound that has gained significant interest in scientific research. It is commonly referred to as TAK-659 and is a selective inhibitor of the enzyme spleen tyrosine kinase (SYK). SYK is a key mediator of immune cell signaling, and TAK-659 has shown potential as a therapeutic agent for various immune-related disorders.
Wirkmechanismus
TAK-659 selectively inhibits N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-methyl-1-piperidinyl)acetamide, which is a non-receptor tyrosine kinase that plays a critical role in immune cell signaling. N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-methyl-1-piperidinyl)acetamide is involved in the activation of various immune cells, including B cells, T cells, and macrophages. By inhibiting N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-methyl-1-piperidinyl)acetamide, TAK-659 can modulate immune cell function and reduce inflammation.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects, including the inhibition of B cell receptor signaling, the suppression of cytokine production, and the modulation of immune cell migration. These effects make it a promising therapeutic agent for various immune-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TAK-659 for lab experiments is its selectivity for N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-methyl-1-piperidinyl)acetamide, which reduces the potential for off-target effects. Additionally, TAK-659 has shown good pharmacokinetic properties, making it suitable for in vivo studies. One limitation of TAK-659 is its relatively short half-life, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for research on TAK-659, including the exploration of its therapeutic potential in various immune-related disorders, the optimization of its pharmacokinetic properties, and the development of novel N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-methyl-1-piperidinyl)acetamide inhibitors with improved selectivity and efficacy. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of TAK-659 on immune cell signaling and function.
Synthesemethoden
The synthesis of TAK-659 involves several steps, including the condensation of 2-aminobenzothiophene with ethyl cyanoacetate, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final step involves the reaction of the resulting amine with 4-methylpiperidine-4-carboxylic acid chloride to yield TAK-659.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied for its potential therapeutic applications in various immune-related disorders, including autoimmune diseases, inflammatory disorders, and cancer. It has shown promising results in preclinical studies, demonstrating its ability to inhibit N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-methyl-1-piperidinyl)acetamide signaling and modulate immune cell function.
Eigenschaften
Molekularformel |
C18H25N3OS |
|---|---|
Molekulargewicht |
331.5 g/mol |
IUPAC-Name |
N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-methylpiperidin-1-yl)acetamide |
InChI |
InChI=1S/C18H25N3OS/c1-12-6-8-21(9-7-12)11-16(22)20-18-14(10-19)17-13(2)4-3-5-15(17)23-18/h12-13H,3-9,11H2,1-2H3,(H,20,22) |
InChI-Schlüssel |
VXADJRVIHVUGGG-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)CC(=O)NC2=C(C3=C(S2)CCCC3C)C#N |
Kanonische SMILES |
CC1CCN(CC1)CC(=O)NC2=C(C3=C(S2)CCCC3C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(4-Chlorophenyl)thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B276248.png)
![8-(3-Methylphenyl)thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B276249.png)
![5-amino-1-[6-(3,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B276250.png)
![5-amino-1-[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B276251.png)
![2-(3-Methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B276258.png)
![7-Amino-5-(5-methyl-2-furyl)-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B276260.png)
![7-Amino-5-(3-methoxyphenyl)-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B276261.png)
![7-Amino-5-(4-chlorophenyl)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B276262.png)
![7-Amino-2-(3-methoxyphenyl)-5-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B276263.png)
![7-Amino-2,5-bis(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B276264.png)
![[(3-Amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile](/img/structure/B276267.png)
![3-amino-5-methyl-2-{[2-(1-piperidinyl)ethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276268.png)
![N-{[(3-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-phenylurea](/img/structure/B276269.png)
![3-amino-5-methyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276270.png)